Cas no 2097901-80-7 (1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide)
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2097901-80-7x500.png)
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide
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- インチ: 1S/C23H27N5O/c29-23(24-12-9-18-15-25-21-4-2-1-3-19(18)21)17-10-13-28(14-11-17)22-8-7-20(26-27-22)16-5-6-16/h1-4,7-8,15-17,25H,5-6,9-14H2,(H,24,29)
- InChIKey: PZQPJOBNLYWYOX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(C2=CC=C(C3CC3)N=N2)CC1)NCCC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 389.22156050 g/mol
- どういたいしつりょう: 389.22156050 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.9
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ぶんしりょう: 389.5
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-4638-75mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-100mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-5mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-15mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-2μmol |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-3mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-25mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-10mg |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-10μmol |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-4638-20μmol |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
2097901-80-7 | 20μmol |
$79.0 | 2023-09-08 |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamideに関する追加情報
Introduction to 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide (CAS No. 2097901-80-7)
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2097901-80-7, represents a fascinating blend of structural complexity and potential biological activity. The molecular structure of this compound incorporates several key pharmacophoric elements that make it a promising candidate for further investigation in drug discovery.
The core structure of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide features a pyridazine ring substituted with a cyclopropyl group, which is known to enhance metabolic stability and binding affinity. This modification is particularly significant in the context of drug design, as it can influence the compound's pharmacokinetic properties. Additionally, the presence of an indole moiety at the ethyl chain further enriches the molecular scaffold, suggesting potential interactions with biological targets such as receptors and enzymes.
In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. The indole ring in this compound, specifically positioned at the 3-position, is a well-documented pharmacophore that has shown promise in various therapeutic applications. Studies have indicated that indole-based compounds can modulate multiple signaling pathways, making them valuable tools for investigating novel therapeutic strategies. The combination of these elements in 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide suggests a multifaceted approach to drug development.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The piperidine ring, a common structural motif in many bioactive molecules, contributes to the compound's solubility and bioavailability. Furthermore, the carboxamide functional group at the 4-position of the piperidine ring can serve as a site for further chemical modifications, allowing for the exploration of various analogs with tailored biological properties.
The cyclopropyl group attached to the pyridazine ring is another critical feature that warrants further discussion. Cyclopropane derivatives are known for their unique chemical properties, including increased rigidity and enhanced binding affinity to biological targets. This structural element can significantly influence the compound's interaction with proteins and other biomolecules, potentially leading to improved efficacy and selectivity. The incorporation of such features into drug candidates is a testament to the ongoing innovation in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging molecular modeling techniques, scientists can simulate how 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide interacts with potential targets, providing valuable insights into its mechanism of action. These computational studies have already begun to reveal promising leads for further experimental validation.
In addition to computational approaches, experimental techniques such as high-throughput screening (HTS) have been instrumental in identifying novel bioactive compounds. The ability to rapidly test large libraries of compounds allows researchers to screen for molecules with desirable pharmacological properties efficiently. 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide has emerged as a candidate worthy of such experimental scrutiny due to its intriguing structural features.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions. Each step must be optimized to ensure high yield and purity, which are crucial for subsequent biological testing. The synthetic strategy employed highlights the expertise required in modern drug discovery and underscores the importance of robust synthetic methodologies.
As research continues to evolve, so too do the tools available for studying these complex molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed information about the structure and purity of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide. These analytical methods are essential for confirming the identity and integrity of the compound before it undergoes biological evaluation.
The potential applications of this compound extend beyond mere academic curiosity. In an era where precision medicine is becoming increasingly prevalent, compounds like 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-y l)ethyl]piperidine-4-carboxamide hold promise for developing targeted therapies tailored to individual patients' needs. By understanding how these molecules interact with specific biological pathways, researchers can design treatments that are more effective and have fewer side effects.
In conclusion, 1-(6-cyclopropylpyridazin--3-y l)-N-[2(1H-indol--y l)ethyl]pip eridine--4--carboxamide (CAS No.2097901807) is a remarkable compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in computational and experimental techniques, make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
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